3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
The compound “3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one” is a complex organic molecule. It features multiple hydroxyl groups and a chromen-4-one core, indicating potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound’s multiple hydroxyl groups and chromen-4-one core suggest potential antioxidant properties, making it a candidate for studying cellular oxidative stress.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound’s hydroxyl groups could participate in hydrogen bonding and redox reactions, while the chromen-4-one core could interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: A glycoside of quercetin with similar biological activities.
Kaempferol: Another flavonoid with potential health benefits.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and glycosidic linkages, which could confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27+,30-,31-,32-,33+/m1/s1 |
InChI Key |
PSVKHLFIIZQISP-CTUTWFHESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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